molecular formula C20H19BrN2O2 B2991566 2-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 898423-81-9

2-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No.: B2991566
CAS No.: 898423-81-9
M. Wt: 399.288
InChI Key: MTMWBPCNMVMZEN-UHFFFAOYSA-N
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Description

2-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a bromine atom at the 2-position. The tetrahydroquinoline moiety is modified at the 1-position with a cyclopropanecarbonyl group, introducing conformational strain due to the cyclopropane ring. This structural motif is common in medicinal chemistry, as the tetrahydroquinoline scaffold is known for its bioactivity in targeting enzymes such as carbonic anhydrases (CAs) . The bromine substituent may enhance electrophilic reactivity and influence binding interactions, while the cyclopropanecarbonyl group could modulate steric and electronic properties.

Properties

IUPAC Name

2-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O2/c21-17-6-2-1-5-16(17)19(24)22-15-10-9-13-4-3-11-23(18(13)12-15)20(25)14-7-8-14/h1-2,5-6,9-10,12,14H,3-4,7-8,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMWBPCNMVMZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Br)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps. One common route includes the bromination of a suitable benzamide precursor, followed by the introduction of the cyclopropanecarbonyl group and the tetrahydroquinoline moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The bromine atom can be substituted with other functional groups using appropriate nucleophiles. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

2-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

    Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific pathways in diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s structural analogs differ primarily in substituents on the benzamide and tetrahydroquinoline moieties. Key examples include:

Compound Name Benzamide Substituent Tetrahydroquinoline Substituent Key Features Reference
2-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide 2-bromo 1-cyclopropanecarbonyl High steric strain from cyclopropane; potential for unique binding interactions N/A
Compound 21: 2-((2,3-Dimethylphenyl)amino)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzamide 2-((2,3-Dimethylphenyl)amino) 2-oxo Electron-rich amino group; CA inhibition tested
Compound 22: 20,40-Difluoro-4-hydroxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-[1,10-biphenyl]-3-carboxamide 20,40-Difluoro-4-hydroxy-biphenyl 2-oxo Fluorine atoms enhance lipophilicity; high melting point (281–282°C)
2-bromo-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide 2-bromo 1-(ethylsulfonyl) Sulfonyl group improves solubility; potential for hydrogen bonding
4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide 4-(tert-butyl) 1-isobutyryl Bulky tert-butyl group; safety data available (acute toxicity, H302)

Physicochemical Properties

Melting points and synthetic conditions for select analogs (from ):

  • Compound 21 : White solid, 220–221°C; synthesized in DMF with DCC/DMAP .
  • Compound 22 : White solid, 281–282°C; synthesized in DMA with EDC/HOAt .
  • Compound 23 : White solid, >300°C; synthesized in dry DMF with maleic anhydride .

The target compound’s bromine and cyclopropanecarbonyl groups may lower melting points compared to fluorinated or hydroxylated analogs due to reduced polarity.

Biological Activity

Molecular Formula

The molecular formula for 2-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is C17H19BrN2OC_{17}H_{19}BrN_2O.

Structural Characteristics

The compound features a bromine atom attached to a benzamide moiety, along with a cyclopropanecarbonyl group linked to a tetrahydroquinoline structure. This unique configuration suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may exhibit several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties against various pathogens, including bacteria and fungi.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis.
  • Neuroprotective Effects : The tetrahydroquinoline moiety has been associated with neuroprotective activities, potentially beneficial in neurodegenerative diseases.

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Antibiotic Development : Due to its antimicrobial properties.
  • Cancer Treatment : As a candidate for developing new anticancer agents.
  • Neurological Disorders : As a neuroprotective agent in conditions such as Alzheimer's disease.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various brominated compounds against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones for certain derivatives, suggesting that this compound may also exhibit similar effects.
  • Cytotoxicity Assays : In vitro assays conducted on cancer cell lines (e.g., HeLa and MCF-7) revealed that certain derivatives led to a dose-dependent decrease in cell viability, indicating potential for further development as anticancer drugs.
  • Neuroprotection Studies : Research involving animal models of neurodegeneration demonstrated that compounds with the tetrahydroquinoline structure could reduce oxidative stress markers and improve cognitive function.

Data Table

Activity TypeTarget Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusSignificant inhibition
AntimicrobialEscherichia coliSignificant inhibition
CytotoxicityHeLa cellsDose-dependent viability loss
CytotoxicityMCF-7 cellsDose-dependent viability loss
NeuroprotectionAnimal modelReduced oxidative stress

Q & A

Q. What are the recommended synthetic routes for 2-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide in academic research?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

  • Step 1: Preparation of the tetrahydroquinoline core via cyclization of aniline derivatives.
  • Step 2: Introduction of the cyclopropanecarbonyl group using cyclopropanecarbonyl chloride under anhydrous conditions (e.g., DCM, triethylamine as base).
  • Step 3: Bromination at the 2-position of the benzamide moiety using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) .
  • Step 4: Suzuki-Miyaura cross-coupling (if applicable) for aryl-bromo functionalization, employing Pd(PPh₃)₄ as a catalyst and arylboronic acids .
    Key Validation: Monitor reaction progress via TLC/HPLC and confirm final structure using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Validate data with metrics like R-factor (<5%) and check for twinning using PLATON .
  • Spectroscopy:
    • NMR: Assign peaks using 2D experiments (COSY, HSQC) to confirm regiochemistry.
    • IR: Identify carbonyl (C=O) and amide (N-H) stretches.
  • Computational Analysis: Perform DFT calculations (e.g., Gaussian) to map electrostatic potentials and HOMO-LUMO gaps, aiding in reactivity predictions .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Identification: Classified under GHS H302 (harmful if swallowed), H315 (skin irritation), and H335 (respiratory irritation) .
  • PPE Requirements:
    • Respiratory: Use NIOSH-approved N95/P2 masks for dust control.
    • Skin/Hands: Nitrile gloves and lab coats; avoid direct contact.
  • Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks.
  • Spill Management: Avoid water contact (risk of HBr release); use inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic refinement data for this compound?

Methodological Answer:

  • Data Validation: Cross-check using WinGX and ORTEP-3 to visualize thermal ellipsoids and detect disorder .
  • Twinning Analysis: Employ PLATON’s TWINLAW to identify twin laws and refine using HKLF5 format in SHELXL .
  • Alternative Models: Test occupancy ratios for disordered atoms (e.g., cyclopropane ring) and compare R-factors across refinement strategies.

Q. What strategies optimize enantioselectivity in reactions involving bromo-benzamide derivatives?

Methodological Answer:

  • Chiral Ligands: Use BINAP or Josiphos ligands in Pd-catalyzed reactions to enhance enantiomeric excess (ee). For example, tert-butyl substituents on amides improve ee (87% in Suzuki-Miyaura coupling) .
  • Solvent/Temperature: Polar aprotic solvents (e.g., DMF) at 80–100°C balance reaction rate and selectivity.
  • Monitoring: Analyze ee via chiral HPLC (e.g., Chiralpak columns) or NMR with chiral shift reagents.

Q. How to evaluate the biological activity of this compound against cancer cell lines?

Methodological Answer:

  • In Vitro Assays:
    • Cytotoxicity: MTT assay on HepG2 or HeLa cells (IC₅₀ determination).
    • Target Engagement: Fluorescence polarization assays to study binding to cryptochrome (Cry1) or NTCP receptors, referencing structural analogs like KL201 .
  • Mechanistic Studies:
    • Apoptosis: Flow cytometry (Annexin V/PI staining) to quantify cell death pathways.
    • Gene Expression: qPCR for autophagy-related markers (e.g., LC3-II) .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Validation: Compare NMR (DEPT-135 for quaternary carbons) with HRMS fragmentation patterns.
  • X-ray vs. Computational: Overlay DFT-optimized structures with crystallographic coordinates to identify conformational discrepancies .
  • Dynamic Effects: Variable-temperature NMR to assess rotational barriers (e.g., amide bonds) causing signal splitting .

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